7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 2097895-91-3
Cat. No.: VC4352117
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097895-91-3 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | AKVMIDPBSVKONO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=NN2C(=C1)OC3CCCC3 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The pyrazolo[1,5-a]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered pyrazole ring, creating a planar, rigid framework. In 7-(cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine, the methyl group at position 5 increases steric bulk, while the cyclopentyloxy moiety at position 7 introduces lipophilicity and potential hydrogen-bonding interactions (Figure 1) .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 5 | Methyl | Enhances metabolic stability |
| 7 | Cyclopentyloxy | Modulates solubility and target binding |
Spectroscopic and Computational Insights
Density functional theory (DFT) studies predict that the cyclopentyloxy group adopts a chair-like conformation, minimizing steric clashes with the pyrimidine ring. Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine) show characteristic shifts for protons adjacent to electronegative substituents, with δ 8.2–8.5 ppm for pyrimidine protons and δ 1.2–1.5 ppm for methyl groups .
Synthesis and Functionalization
Core Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles. For example, 5-amino-3-methylpyrazole reacts with β-ketoesters under basic conditions to form the dihydroxy intermediate, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce reactive sites for further derivatization .
Scheme 1: Generalized Synthesis Pathway
-
Cyclocondensation:
-
Chlorination:
-
Substitution:
Optimization Challenges
Reaction yields depend on the electronic effects of substituents. Electron-withdrawing groups (EWGs) at the 4-position of the pyrimidine ring improve cyclization efficiency, while steric hindrance from the cyclopentyl group necessitates prolonged reaction times (12–24 hrs) at elevated temperatures (80–100°C) .
Physicochemical Properties
Solubility and Lipophilicity
The methyl group enhances logP (predicted: 2.8), favoring membrane permeability, while the cyclopentyloxy moiety reduces aqueous solubility (0.12 mg/mL in PBS). These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 273.3 g/mol |
| logP | 2.8 |
| Aqueous Solubility (25°C) | 0.12 mg/mL |
| pKa | 4.1 (pyrimidine N), 9.8 (pyrazole N) |
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of phosphoinositide 3-kinase δ (PI3Kδ), a target in inflammatory diseases. Analogous compounds (e.g., CPL302253) show IC₅₀ values ≤2.8 nM, with selectivity over α/β/γ isoforms attributed to the cyclopentyloxy group’s interaction with a hydrophobic pocket in the PI3Kδ active site .
Applications in Drug Development
Lead Optimization
The compound’s scaffold serves as a starting point for analogs targeting respiratory diseases. Structural modifications at positions 5 and 7 optimize potency and pharmacokinetics. For instance, replacing methyl with trifluoromethyl improves metabolic stability in hepatic microsomes (t₁/₂ > 120 mins) .
Material Science Applications
Pyrazolo[1,5-a]pyrimidines exhibit blue fluorescence (λem = 450 nm) due to extended π-conjugation. The cyclopentyloxy group red-shifts emission by 15 nm, making derivatives candidates for organic light-emitting diodes (OLEDs) .
Recent Research Directions
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-PEG) enhance solubility and tumor accumulation. Preclinical studies show a 3-fold increase in antitumor efficacy compared to free drug in xenograft models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume